molecular formula C11H13NOS B7474518 1-(Azetidin-1-yl)-2-phenylsulfanylethanone

1-(Azetidin-1-yl)-2-phenylsulfanylethanone

Cat. No. B7474518
M. Wt: 207.29 g/mol
InChI Key: IZKXPKRHLLLLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-phenylsulfanylethanone, also known as APSE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. APSE is a chiral molecule that contains both sulfur and nitrogen atoms, making it a unique and interesting compound for study. In

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone are still being studied, but preliminary research has shown that it may have a range of effects on the body. In addition to its potential cognitive benefits, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have an effect on the immune system, although the exact mechanism of this effect is not yet understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its unique structure, which allows for a range of potential applications. Additionally, the synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is well-established, making it relatively easy to obtain. However, one limitation of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its potential toxicity. While 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has not been shown to be highly toxic, it is important to use caution when handling and using this compound.

Future Directions

There are many potential future directions for research on 1-(Azetidin-1-yl)-2-phenylsulfanylethanone. One area of interest is its potential as a drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone and its effects on the body. Finally, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone's unique structure may make it useful in the development of new materials and polymers, which could have a range of applications in various fields.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone involves the reaction of phenylsulfanylacetic acid with azetidine in the presence of a catalyst. This reaction results in the formation of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone as a racemic mixture. However, the enantiopure form of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone can be obtained through chiral resolution techniques. The synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been well-established in the literature and has been used in various studies.

Scientific Research Applications

1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been investigated as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. In organic synthesis, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been used as a chiral building block for the synthesis of other compounds. In materials science, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential use in the development of new polymers and materials.

properties

IUPAC Name

1-(azetidin-1-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKXPKRHLLLLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-phenylsulfanylethanone

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